Navigating the Structural Landscape of 4-bromo-3-chloro-1,1'-biphenyl: A Technical Guide for Researchers
Navigating the Structural Landscape of 4-bromo-3-chloro-1,1'-biphenyl: A Technical Guide for Researchers
Introduction: The Significance of Halogenated Biphenyls in Scientific Research
Halogenated biphenyls represent a class of aromatic compounds that have garnered significant attention across various scientific disciplines, most notably in drug discovery, materials science, and environmental science. The introduction of halogen substituents onto the biphenyl scaffold dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These modifications are instrumental in modulating biological activity and designing novel materials with tailored electronic properties.
4-bromo-3-chloro-1,1'-biphenyl, a specific polysubstituted biphenyl, serves as a valuable molecular entity for investigating the intricate interplay of steric and electronic effects on molecular conformation and intermolecular interactions. Understanding its three-dimensional structure is paramount for predicting its behavior in biological systems and for its application as a building block in organic synthesis. This technical guide provides a comprehensive overview of the crystallographic data and spatial configuration of 4-bromo-3-chloro-1,1'-biphenyl, offering insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
4-bromo-3-chloro-1,1'-biphenyl possesses the molecular formula C₁₂H₈BrCl and a molecular weight of 267.55 g/mol .[1] Its structure consists of two phenyl rings linked by a single carbon-carbon bond, with a bromine and a chlorine atom substituting one of the rings at positions 4 and 3, respectively.
Computed Physicochemical Data
In the absence of extensive experimental data, computational methods provide valuable predictions of the molecule's properties. The following table summarizes key computed physicochemical parameters for 4-bromo-3-chloro-1,1'-biphenyl.
| Property | Value | Source |
| Molecular Weight | 267.55 g/mol | PubChem[1] |
| XLogP3 | 5.4 | PubChem[1] |
| Monoisotopic Mass | 265.94979 Da | PubChem[1] |
| Complexity | 177 | PubChem[1] |
These computed values suggest that 4-bromo-3-chloro-1,1'-biphenyl is a lipophilic molecule with low polarity, characteristic of many halogenated aromatic hydrocarbons.
Crystallographic and Spatial Configuration: A Theoretical Perspective
As of the latest literature review, a definitive experimental crystal structure for 4-bromo-3-chloro-1,1'-biphenyl has not been deposited in publicly accessible crystallographic databases. This absence of empirical data necessitates a reliance on theoretical modeling and comparative analysis with structurally related compounds to infer its likely spatial arrangement.
The Dihedral Angle: A Key Determinant of Biphenyl Conformation
The most critical conformational parameter in biphenyl systems is the dihedral angle (or torsional angle) between the two phenyl rings. This angle is a consequence of the balance between two opposing forces:
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Steric Hindrance: Repulsive forces between the ortho-substituents on the two rings favor a twisted, non-planar conformation.
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π-Conjugation: The delocalization of π-electrons across the biphenyl system is maximized in a planar conformation.
For unsubstituted biphenyl, the dihedral angle in the gas phase is approximately 44°, a compromise between these two effects. In the solid state, packing forces can influence this angle.[2]
In the case of 4-bromo-3-chloro-1,1'-biphenyl, the substituents are not at the ortho positions, which would exert the most significant steric hindrance. However, the presence of the halogen atoms, particularly the chlorine at the 3-position, will influence the electronic distribution and may lead to a non-planar conformation. For a related, more complex molecule, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the rings of the biphenyl moiety was found to be 24.57(4)°.[3][4] This suggests that even without ortho substitution, a twisted conformation is likely.
The following diagram illustrates the numbering of the carbon atoms in 4-bromo-3-chloro-1,1'-biphenyl and the dihedral angle of interest.
Caption: Molecular structure of 4-bromo-3-chloro-1,1'-biphenyl with atom numbering.
Experimental Protocols: Synthesis and Characterization
While a crystal structure is not available, the synthesis of 4-bromo-3-chloro-1,1'-biphenyl can be achieved through established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for the formation of biaryl compounds.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 4-bromo-3-chloro-1,1'-biphenyl.
Materials:
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1-Bromo-2-chloro-4-iodobenzene (or a suitable boronic acid/ester derivative)
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Phenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-bromo-2-chloro-4-iodobenzene (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The following diagram outlines the general workflow for the synthesis and characterization of 4-bromo-3-chloro-1,1'-biphenyl.
Caption: General workflow for the synthesis and characterization of 4-bromo-3-chloro-1,1'-biphenyl.
Expected Spectroscopic Data
The structural elucidation of the synthesized 4-bromo-3-chloro-1,1'-biphenyl would rely on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be intricate due to the presence of multiple, distinct protons on both phenyl rings.
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¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to the 12 non-equivalent carbon atoms of the biphenyl framework. The carbons bonded to bromine and chlorine will exhibit characteristic chemical shifts influenced by the electronegativity of the halogens.
-
-
Mass Spectrometry (MS): The mass spectrum will be characterized by a molecular ion peak cluster that reflects the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in prominent M+, [M+2]+, and [M+4]+ peaks.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic rings (around 1400-1600 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.
Conclusion and Future Directions
While experimental crystallographic data for 4-bromo-3-chloro-1,1'-biphenyl remains elusive, a comprehensive understanding of its spatial configuration can be inferred from computational modeling and the analysis of structurally similar compounds. The molecule is predicted to adopt a non-planar conformation with a notable dihedral angle between the phenyl rings. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, and the expected spectroscopic data will be crucial for its unambiguous characterization.
For researchers in drug development and materials science, the insights into the likely three-dimensional structure of 4-bromo-3-chloro-1,1'-biphenyl are invaluable for designing and interpreting structure-activity relationships and for the rational design of new functional materials. Future work should prioritize the single-crystal X-ray diffraction analysis of this compound to provide definitive experimental data on its solid-state conformation and intermolecular packing, which will undoubtedly further refine our understanding of this important class of molecules.
References
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PubChem. 4-Bromo-3-chloro-1,1'-biphenyl. [Link]
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Palakshamurthy, B. S., Kumar, H. A., Devarajegowda, H. C., Srinivasa, H. T., & Kumar, M. H. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 8(4), x230408. [Link]
-
Chemistry LibreTexts. Conformations of Biphenyls. [Link]
Sources
- 1. 4-Bromo-3-chloro-1,1'-biphenyl | C12H8BrCl | CID 14452539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
